![molecular formula C7H13ClN2O B1421433 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride CAS No. 1235441-38-9](/img/structure/B1421433.png)
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride
説明
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, D₂O):
- ¹³C NMR (100 MHz, D₂O):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Table 3: Key Spectroscopic Signatures
Technique | Key Peaks | Assignment |
---|---|---|
¹H NMR | δ 3.4–3.1 (m) | CH₂–N protons |
¹³C NMR | δ 175.2 | C=O |
IR | 1675 cm⁻¹ | C=O stretch |
MS | m/z 140.09 | Molecular ion (base) |
Computational Molecular Modeling and Conformational Analysis
Density Functional Theory (DFT) calculations reveal conformational preferences:
- The spiro junction imposes a near-perpendicular orientation (85–90°) between the two rings, minimizing steric strain.
- NBO Analysis : Charge distribution shows significant positive charge on the protonated nitrogen (+0.75 e) and negative charge on the chloride ion (-0.95 e).
Molecular dynamics simulations predict:
- Solvent accessibility : The hydrochloride salt exhibits higher solubility in polar solvents due to ionic interactions.
- Conformational flexibility : The azetidine ring undergoes pseudorotation, with an energy barrier of ~5 kcal/mol.
Table 4: Computational Results
Parameter | Value | Method |
---|---|---|
Spiro ring angle | 87° | DFT (B3LYP/6-31G*) |
N⁺ charge | +0.75 e | NBO Analysis |
Energy barrier | 5.2 kcal/mol | MD Simulation |
特性
IUPAC Name |
1,7-diazaspiro[3.5]nonan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-5-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGOYALRWGEWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Table 1: Representative Synthesis Data
Compound | Method | Key Reagents/Conditions | Yield | NMR Data (δ, ppm) |
---|---|---|---|---|
4c (AD187) | Alkylation | (2-Bromoethyl)benzene, CH2Cl2/MeOH | 25% | 1H: 7.09–7.36 (m, 10H), 2.31–3.16 (m) |
4f (AD197) | Alkylation | (3-Bromopropyl)benzene, CH2Cl2 | 45% | 1H: 7.11–7.39 (m, 10H), 1.71–3.90 (m) |
Free base conversion | HCl treatment | HCl/dioxane, 50°C, 14 hr | >95% | 13C: 140.1, 128.8, 64.3, 33.6 |
Optimization Challenges
- Hygroscopicity : The free base intermediate is highly hygroscopic, requiring inert atmosphere handling.
- Purification : Flash chromatography with gradients of MeOH in CH2Cl2 (4–5%) is critical for isolating pure products.
Comparative Analysis of Methods
化学反応の分析
Types of Reactions
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Medicinal Chemistry
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride has been extensively studied for its potential as a covalent inhibitor of the KRAS G12C protein, which is implicated in various cancers. The compound binds to the switch-II pocket of the KRAS G12C protein, inhibiting its activity in the RAS signaling pathway, which is crucial for cellular proliferation and differentiation.
Case Study: In Vivo Efficacy
- In an NCI-H1373 xenograft mouse model, the compound demonstrated a dose-dependent reduction in tumor size , indicating its potential as an antitumor agent .
Materials Science
The spirocyclic structure of this compound makes it a candidate for developing novel materials with specific electronic or mechanical properties. Its unique chemical properties can be harnessed to create specialty chemicals and advanced materials used in various industrial applications.
Applications in Material Development
- Used as a building block for synthesizing complex molecules.
- Potential applications in creating materials with tailored properties for electronics or nanotechnology .
Biological Research
The ability of this compound to interact with biological targets allows it to be utilized in studying protein-ligand interactions and other biochemical processes. Its stability and unique structure make it suitable for pharmacological investigations.
Biological Activity Overview
作用機序
The mechanism of action of 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride, particularly in its role as a covalent inhibitor of KRAS G12C, involves binding to the switch-II pocket of the KRAS protein. This binding disrupts the function of the KRAS protein, which is involved in cellular proliferation and differentiation, thereby inhibiting the growth of cancer cells .
類似化合物との比較
Table 1: Structural Comparison of Diazaspiro Compounds
Compound Name | CAS Number | Spiro Ring System | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|---|
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride | 1235440-17-1 | [3.5] | Ketone, two secondary amines | C₇H₁₂N₂O·HCl | 176.64 |
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride | 1818847-63-0 | [3.5] | Ketone, two secondary amines | C₇H₁₂N₂O·HCl | 176.64 |
2,7-Diazaspiro[4.5]decan-1-one hydrochloride | 1187173-43-8 | [4.5] | Ketone, two secondary amines | C₉H₁₄N₂O·HCl | 206.69 |
1,7-Diazaspiro[4.4]nonan-2-one hydrochloride | 1439902-64-3 | [4.4] | Ketone, two secondary amines | C₇H₁₂N₂O·HCl | 176.64 |
2-Methyl-2,7-diazaspiro[3.5]nonane hydrochloride | 1610028-42-6 | [3.5] | Tertiary amine (methyl group) | C₈H₁₅N₂·2HCl | 225.15 |
Key Observations :
Table 2: Physicochemical and Commercial Data
Key Observations :
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for biological testing .
- Synthesis : Spiro[3.5] systems often require specialized cyclization methods, whereas [4.4] systems may utilize simpler ring-closing reactions .
- Cost : Price variations reflect synthetic complexity and demand; e.g., methyl-substituted derivatives are costlier due to additional synthetic steps .
生物活性
Overview
1,7-Diazaspiro[3.5]nonan-2-one hydrochloride is a heterocyclic compound with significant biological activity, particularly as a covalent inhibitor of the KRAS G12C protein, which is implicated in various cancers. This compound's unique spirocyclic structure and its ability to interact with specific molecular targets make it a valuable subject of research in medicinal chemistry.
Chemical Structure
- Molecular Formula :
- Structure : The compound features a spirocyclic arrangement, where two rings share a single atom, contributing to its distinct chemical properties.
This compound primarily targets the KRAS G12C protein , a critical player in the RAS signaling pathway associated with cellular proliferation and differentiation. The compound acts as a covalent inhibitor , binding to the switch-II pocket of the KRAS G12C protein, which leads to a dose-dependent antitumor effect in various cancer models.
Antitumor Effects
Research indicates that this compound exhibits potent antitumor activity:
- In vitro Studies : The compound has shown effectiveness against cancer cell lines harboring the KRAS G12C mutation.
- In vivo Studies : In an NCI-H1373 xenograft mouse model, it demonstrated significant dose-dependent antitumor effects, indicating its potential for therapeutic applications in solid tumors .
Pharmacokinetics
The compound has been reported to have high metabolic stability in human and mouse liver microsomes, suggesting favorable pharmacokinetic properties for further development .
Comparative Analysis
A comparison with similar compounds reveals the unique properties of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
1,7-Diazaspiro[3.5]nonan-2-one | Covalent inhibitor of KRAS G12C | Potent antitumor effects |
1,7-Diazaspiro[3.5]nonane | Lacks carbonyl group; altered reactivity | Less significant biological activity |
2,7-Diazaspiro[3.5]nonane | Different nitrogen positioning | Varies in biological activity |
Case Studies and Research Findings
- Covalent Inhibition of KRAS G12C : A study identified a series of derivatives based on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one that effectively inhibited KRAS G12C through structural optimization . This highlights the potential for developing targeted cancer therapies.
- Pharmacological Profiling : The compound was subjected to extensive pharmacological profiling to assess its efficacy and safety profile in preclinical models. These studies included evaluating its interaction with various biological targets and determining its toxicity levels .
Q & A
Q. What are the standard synthetic routes for 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions using methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride as a key intermediate. For example, in Reference Example 85 (EP 4,374,877 A2), the title compound was prepared by cyclization under acidic conditions, followed by purification via HPLC . Characterization typically involves:
- LCMS : Molecular ion peaks (e.g., m/z 411 [M+H]⁺) confirm molecular weight .
- HPLC : Retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) validate purity .
Table: Representative Analytical Data
Intermediate | LCMS ([M+H]⁺) | HPLC Retention Time (min) |
---|---|---|
Example 332 | 411 | 1.18 |
Example 405 | 785 | 1.32 |
Q. How is the purity and stability of this compound assessed in research settings?
- Methodological Answer :
- Chromatographic Analysis : Reverse-phase HPLC with MeCN/water (0.1% formic acid) on a YMC-Actus Triart C18 column ensures separation of impurities .
- Storage : Hydrochloride salts are stored in anhydrous conditions to prevent hydrolysis. Stability studies monitor degradation via periodic LCMS and NMR analysis .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields in spirocyclic compound synthesis, such as 1,7-Diazaspiro[3.5]nonan-2-one derivatives?
- Methodological Answer :
- Solvent and Catalyst Screening : For example, using N-ethyl-N-isopropylpropan-2-amine and tetrabutylammonium iodide in DMF improves alkylation efficiency (e.g., 31% yield in Example 405) .
- Temperature Control : Reactions at 80°C enhance kinetics while minimizing side reactions .
- Purification : Preparative HPLC with gradient elution (MeCN/water) resolves closely related byproducts .
Q. How do structural modifications of the 1,7-Diazaspiro[3.5]nonane scaffold influence pharmacological activity, particularly for sigma receptor (SR) ligands?
- Methodological Answer :
- Functional Group Tuning : Substituents like trifluoromethyl groups (e.g., in Example 332) enhance binding affinity to SR subtypes .
- Conformational Analysis : Computational docking (e.g., using Schrödinger Suite) predicts how spirocyclic rigidity affects receptor interaction .
- In Vitro Assays : Competitive binding assays with [³H]-DTG quantify ligand efficacy and selectivity .
Q. How can researchers resolve contradictions in analytical data, such as discrepancies in LCMS or HPLC results?
- Methodological Answer :
- Reproducibility Checks : Repeat experiments under identical conditions (e.g., SMD-TFA05 for HPLC) to rule out instrumentation errors .
- Isotopic Pattern Analysis : Verify LCMS m/z values against theoretical isotopic distributions (e.g., using MassLynx software) .
- Cross-Validation : Compare NMR (¹H/¹³C) data with literature to confirm structural integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。